molecular formula C19H17ClN4O3 B11312881 N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

Cat. No.: B11312881
M. Wt: 384.8 g/mol
InChI Key: CLVOYNNBUVMDGG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or ligand in various chemical reactions.

    Material Science: It may be utilized in the development of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide.

    Polymer Science: It can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Blocking the activity of enzymes or receptors.

    Activation: Enhancing the activity of certain pathways.

    Binding: Forming stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)propanamide

InChI

InChI=1S/C19H17ClN4O3/c1-12(18(25)22-14-8-9-17(27-2)15(20)10-14)24-19(26)23-16(11-21-24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,22,25)

InChI Key

CLVOYNNBUVMDGG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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